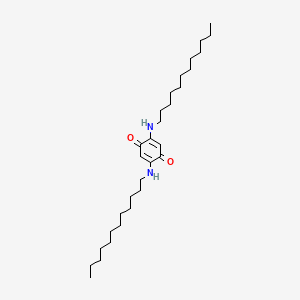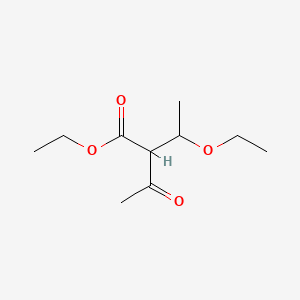
Ethyl 2-acetyl-3-ethoxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-acetyl-3-ethoxybutanoate is an organic compound with the molecular formula C9H16O4. It is a colorless to light yellow liquid with a fruity odor. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyl-3-ethoxybutanoate can be synthesized through the esterification of ethyl acetoacetate with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous addition of ethyl acetoacetate and ethanol, along with an acid catalyst, to the reactor. The reaction mixture is then heated and stirred to ensure complete conversion. The product is subsequently purified through distillation to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-acetyl-3-ethoxybutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield ethyl acetoacetate and ethanol.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Ethyl acetoacetate and ethanol.
Reduction: Corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-acetyl-3-ethoxybutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is employed in the production of fragrances and flavoring agents due to its fruity odor.
Mécanisme D'action
The mechanism of action of ethyl 2-acetyl-3-ethoxybutanoate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound can act as a substrate, undergoing transformation through catalytic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Ethyl 2-acetyl-3-ethoxybutanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Ethyl acetate: Commonly used as a solvent in various applications.
Methyl butyrate: Known for its fruity odor and used in flavoring agents.
This compound stands out due to its specific applications in organic synthesis and its role as an intermediate in the production of more complex molecules.
Propriétés
Numéro CAS |
14499-53-7 |
|---|---|
Formule moléculaire |
C10H18O4 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
ethyl 2-acetyl-3-ethoxybutanoate |
InChI |
InChI=1S/C10H18O4/c1-5-13-8(4)9(7(3)11)10(12)14-6-2/h8-9H,5-6H2,1-4H3 |
Clé InChI |
IYSWLAHYOVKRAS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)C(C(=O)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


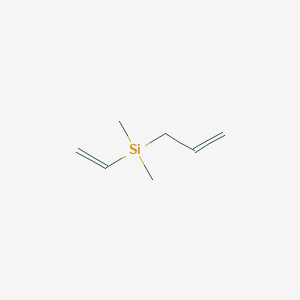
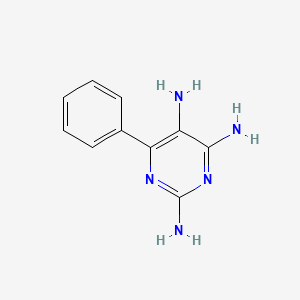

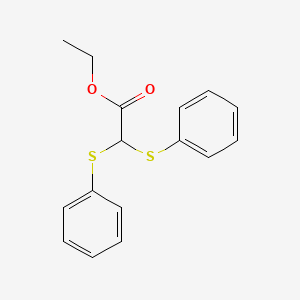




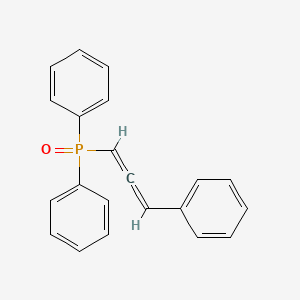
![(1R,7R)-Bicyclo[5.1.0]octane](/img/structure/B14714500.png)
